2,4,5-三甲基苯基异硫氰酸酯

描述

2,4,5-Trimethylphenyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss 2,4,5-trimethylphenyl isothiocyanate, they provide insights into the reactivity of related isothiocyanate compounds and their interactions with organometallic compounds, which can be extrapolated to understand the behavior of 2,4,5-trimethylphenyl isothiocyanate.

Synthesis Analysis

The synthesis of isothiocyanate compounds can involve various organometallic reactions. For instance, the stepwise addition of isothiocyanates to organometallic compounds such as N-trimethylstannyl(diphenylmethylene)amine can lead to the formation of complex products with potential applications in organic synthesis . Although the specific synthesis of 2,4,5-trimethylphenyl isothiocyanate is not detailed in the provided papers, the general methodologies discussed could be applicable to its synthesis.

Molecular Structure Analysis

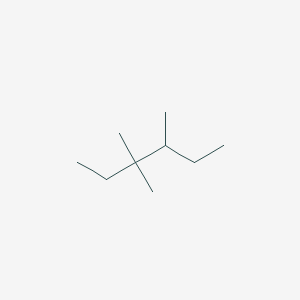

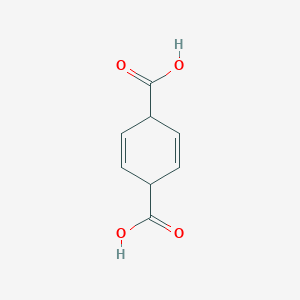

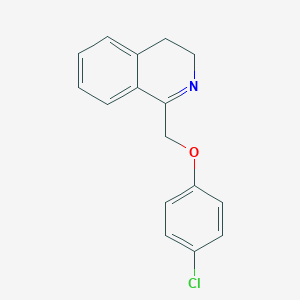

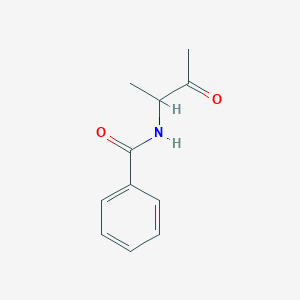

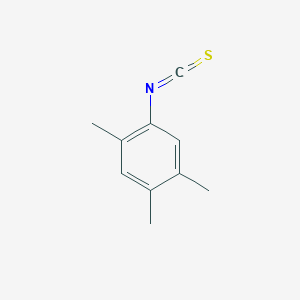

Isothiocyanates have a distinct molecular structure characterized by the presence of a -N=C=S functional group. This group is highly reactive and can participate in various chemical reactions, including cycloadditions and insertions with organometallic compounds . The molecular structure of isothiocyanates is crucial for their reactivity and the type of products formed during these reactions.

Chemical Reactions Analysis

The chemical reactivity of isothiocyanates with organometallic compounds is quite diverse. For example, the reaction between isothiocyanate adducts and isocyanates or other isothiocyanates can yield consecutive insertion products . Additionally, the catalytic addition of thiols to isothiocyanates can be facilitated by organosilicon compounds, which can be more effective than their tin or lead counterparts . These reactions highlight the versatility of isothiocyanates in forming a wide range of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their molecular structure. The reactivity of the -N=C=S group plays a significant role in determining the properties of these compounds. While the papers provided do not offer specific data on the physical and chemical properties of 2,4,5-trimethylphenyl isothiocyanate, the general behavior of isothiocyanates suggests that they are likely to be reactive liquids or solids with distinctive odors, and their physical properties can vary depending on the substituents attached to the aromatic ring.

科学研究应用

异硫氰酸酯与癌症预防

异硫氰酸酯,包括2,4,5-三甲基苯基异硫氰酸酯衍生物,以其化学预防特性而闻名。研究突出了异硫氰酸酯在抑制实验动物中的癌变过程中的重要影响,特别是在肺癌和食道癌模型中。这种抑制的主要机制是选择性抑制细胞色素P450酶,这些酶参与致癌物质的代谢活化。此外,异硫氰酸酯可以诱导II期酶并增强细胞凋亡,有助于它们对癌症的预防活性 (Hecht, 2000)。

异硫氰酸酯的抗微生物活性

异硫氰酸酯已被研究用于对抗人类病原体的抗微生物特性,为传统抗生素的潜在替代或支持角色。它们对重要的人类病原体,包括耐药细菌株的有效性,突显了它们的重要性。然而,实验结果的不一致性表明需要标准化方法来充分利用它们的抗微生物潜力 (Romeo et al., 2018)。

生物系统中异硫氰酸酯的分子靶点

异硫氰酸酯与生物系统内的各种分子靶点相互作用,影响细胞抗氧化系统,诱导细胞凋亡,并干扰细胞因子的产生和活性。这些相互作用有助于它们的抗癌和抗炎特性。识别这些靶点对于理解异硫氰酸酯影响的多样化调节途径以及开发治疗应用至关重要 (Brown & Hampton, 2011)。

膳食异硫氰酸酯与癌症进展

异硫氰酸酯的膳食来源,如十字花科蔬菜,已被证明通过调节表观基因组来抑制癌症进展。异硫氰酸酯影响细胞周期、生长、存活和新陈代谢,这些是严格调节的过程,当失调时可能导致癌变。它们调节信号通路和表观遗传机制的能力使异硫氰酸酯成为癌症预防和治疗中有前景的药物 (Sundaram et al., 2021)。

安全和危害

属性

IUPAC Name |

1-isothiocyanato-2,4,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7-4-9(3)10(11-6-12)5-8(7)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZONCTUVBZNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172828 | |

| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethylphenyl isothiocyanate | |

CAS RN |

19241-18-0 | |

| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。